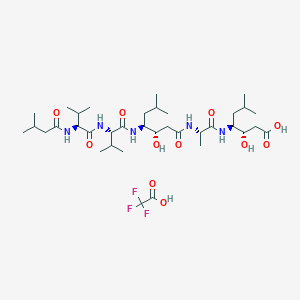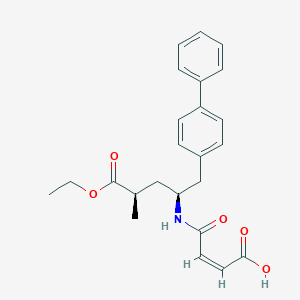
pGlu-Pro-Arg-MNA (monoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pGlu-Pro-Arg-MNA (monoacetate): is a chromogenic substrate used primarily in biochemical assays. It is modeled after a thrombin cleavage site in human fibrinogen and is utilized for sensitive assays of antithrombin III activity . The compound has a molecular weight of 592.60 and a molecular formula of C25H36N8O9 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pGlu-Pro-Arg-MNA (monoacetate) involves the sequential coupling of protected amino acids followed by deprotection and purification steps. The specific synthetic route and reaction conditions are proprietary and typically involve solid-phase peptide synthesis (SPPS) techniques .
Industrial Production Methods: Industrial production of pGlu-Pro-Arg-MNA (monoacetate) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: pGlu-Pro-Arg-MNA (monoacetate) primarily undergoes hydrolysis reactions when used as a substrate in biochemical assays. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or buffer solutions at physiological pH.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the hydrolysis of pGlu-Pro-Arg-MNA (monoacetate) include the corresponding amino acids and chromogenic fragments .
Aplicaciones Científicas De Investigación
Chemistry: pGlu-Pro-Arg-MNA (monoacetate) is used in the study of enzyme kinetics and the development of enzyme inhibitors. It serves as a model substrate for thrombin and other serine proteases .
Biology: In biological research, pGlu-Pro-Arg-MNA (monoacetate) is used to measure the activity of protein C and other coagulation factors. It is also employed in the study of blood coagulation pathways .
Medicine: The compound is used in diagnostic assays to evaluate the activity of antithrombin III and other anticoagulant proteins. It aids in the diagnosis of coagulation disorders .
Industry: In the pharmaceutical industry, pGlu-Pro-Arg-MNA (monoacetate) is used in the development and quality control of anticoagulant drugs .
Mecanismo De Acción
pGlu-Pro-Arg-MNA (monoacetate) exerts its effects by serving as a substrate for thrombin and other serine proteases. Upon cleavage by these enzymes, the compound releases a chromogenic fragment that can be quantitatively measured using photometric methods. This allows for the assessment of enzyme activity and the evaluation of potential inhibitors .
Comparación Con Compuestos Similares
pGlu-Pro-Arg-MNA: The non-monoacetate form of the compound, used in similar biochemical assays.
pGlu-Pro-Arg-pNA: Another chromogenic substrate used for similar purposes but with different chromogenic properties.
Uniqueness: pGlu-Pro-Arg-MNA (monoacetate) is unique due to its specific chromogenic properties and its high sensitivity in detecting antithrombin III activity. Its design, modeled after a thrombin cleavage site in human fibrinogen, makes it particularly suitable for assays involving thrombin and related enzymes .
Propiedades
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4)/t15-,16-,17-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFQYEIMISHQDL-FRKSIBALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
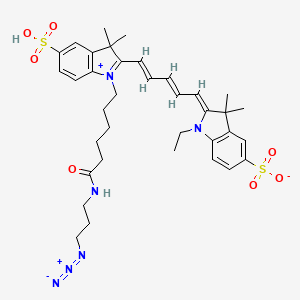
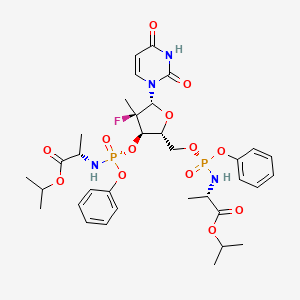



![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)
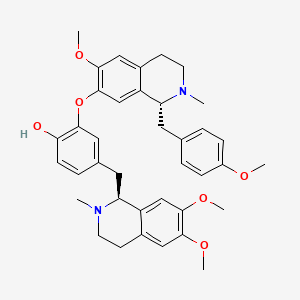
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068953.png)
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8068968.png)
